molecular formula C13H10ClNO3 B6368707 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1261896-00-7

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368707
CAS RN: 1261896-00-7
M. Wt: 263.67 g/mol
InChI Key: VMIAWHDJFFKZAY-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% (5-CMP-2-HP) is an important chemical compound used in a wide range of scientific research applications. It is a member of the hydroxypyridine family and is of particular interest due to its unique properties, including its solubility in both water and organic solvents, its ability to form strong complexes with metal ions, and its wide range of biochemical and physiological effects.

Scientific Research Applications

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has a variety of scientific research applications. It has been used in the synthesis of a variety of other compounds, including 5-hydroxypyridine-2-carboxylic acid, 5-chloro-4-methoxycarbonylphenyl-2-hydroxy-3-methylpyridine, and 5-chloro-4-methoxycarbonylphenyl-2-hydroxy-3-methyl-4-pyridinecarboxylic acid. In addition, it has been used in the synthesis of drugs, such as 5-chloro-4-methoxycarbonylphenyl-2-hydroxy-3-methyl-4-pyridinecarboxylic acid ethyl ester, which is used to treat hypertension. It has also been used in the synthesis of polymers, such as poly(5-chloro-4-methoxycarbonylphenyl-2-hydroxy-3-methylpyridine) for use in medical devices.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to interact with metal ions, such as calcium and magnesium, to form strong complexes. These complexes can then interact with other molecules, such as proteins, to alter their structure and function. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% can bind to DNA and RNA, which can affect gene expression and protein synthesis.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-tumor effects. In addition, it has been found to reduce oxidative stress, improve mitochondrial function, and protect against cell death. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is soluble in both water and organic solvents, which makes it easy to work with. In addition, it is relatively stable and has a wide range of biochemical and physiological effects. However, it is important to note that 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% can be toxic in large doses and should be handled with caution.

Future Directions

There are a number of potential future directions for 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%. It could be further studied for its potential therapeutic applications, such as its anti-inflammatory, antioxidant, and anti-tumor effects. In addition, it could be studied for its potential use in the development of new drugs and polymers. Finally, it could be studied for its potential use in the development of new diagnostic tools and biomarkers.

Synthesis Methods

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is synthesized using a two-step method. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenol with pyridine-2-carboxaldehyde in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves the reaction of the product with hydrogen chloride in the presence of a catalyst, such as aluminum chloride, to form the desired 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%.

properties

IUPAC Name

methyl 2-chloro-4-(6-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)10-4-2-8(6-11(10)14)9-3-5-12(16)15-7-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIAWHDJFFKZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683189
Record name Methyl 2-chloro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261896-00-7
Record name Methyl 2-chloro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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